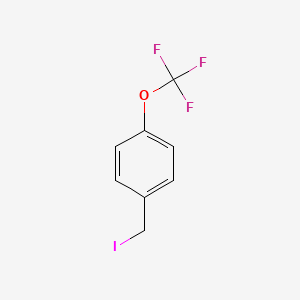

1-(Iodomethyl)-4-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

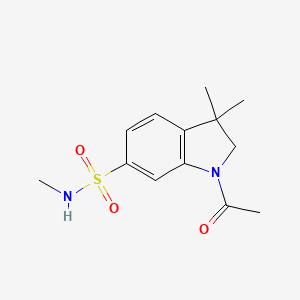

1-(Iodomethyl)-4-(trifluoromethoxy)benzene, commonly referred to as IMTFB, is an organic compound that is used in the synthesis of various pharmaceuticals and agrochemicals. It is a versatile reagent that has been used in many different applications, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the preparation of catalysts. IMTFB is an important compound in the chemical industry and has been studied extensively.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

1-(Iodomethyl)-4-(trifluoromethoxy)benzene: is a valuable reagent in the synthesis of fluorinated organic compounds. Due to the presence of the trifluoromethoxy group, it is particularly useful in introducing fluorine atoms into other molecules, which can significantly alter their chemical and physical properties. This is crucial for the development of pharmaceuticals and agrochemicals where fluorination can improve metabolic stability and bioavailability .

Materials Science

In materials science, this compound serves as a precursor for creating advanced materials with specific fluorinated patterns. These patterns can impart materials with unique properties such as increased resistance to solvents and chemicals, or altered electrical characteristics, which are essential for the development of specialty plastics and electronic materials .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The iodine and fluorine atoms in 1-(Iodomethyl)-4-(trifluoromethoxy)benzene make it an excellent candidate for NMR spectroscopy studies. It can be used as an internal standard or a contrasting agent to study the structure and dynamics of organic molecules, aiding in the understanding of complex molecular systems .

Organic Light-Emitting Diodes (OLEDs)

This compound can be utilized in the field of optoelectronics, particularly in the design and synthesis of organic light-emitting diodes (OLEDs). The electron-donor and acceptor properties of the benzene ring, combined with the fluorophores, can lead to efficient energy transfer and light emission in OLED devices .

Biomedical Research

In biomedical research, 1-(Iodomethyl)-4-(trifluoromethoxy)benzene can be used to synthesize imaging agents. The incorporation of fluorine atoms allows for the development of compounds used in positron emission tomography (PET) scans, providing valuable insights into biological processes and disease states .

Pesticide Development

The compound’s reactivity with various organic substrates makes it a key ingredient in the synthesis of novel pesticides. Its ability to introduce fluorine atoms can lead to the creation of more potent and selective agrochemicals, contributing to the advancement of sustainable agriculture practices .

Catalysis

1-(Iodomethyl)-4-(trifluoromethoxy)benzene: can act as a catalyst or a catalyst precursor in various chemical reactions. Its unique structure can facilitate the development of new catalytic processes that are more efficient and environmentally friendly .

Photovoltaic Cells

Lastly, this compound finds application in the renewable energy sector, particularly in the manufacture of photovoltaic cells. The fluorinated benzene ring can be part of the active layer in solar cells, improving their efficiency and stability under solar irradiation .

Wirkmechanismus

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that the trifluoromethoxy group can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethoxy group is known to play a significant role in various biochemical reactions .

Pharmacokinetics

The compound’s molecular weight is 28801 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Iodomethyl)-4-(trifluoromethoxy)benzene. For instance, the compound is a liquid at 20°C and has a boiling point of 102°C to 104°C . It’s also sensitive to air , indicating that its stability and efficacy could be affected by exposure to air and changes in temperature.

Eigenschaften

IUPAC Name |

1-(iodomethyl)-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABFFRYJXRCAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)